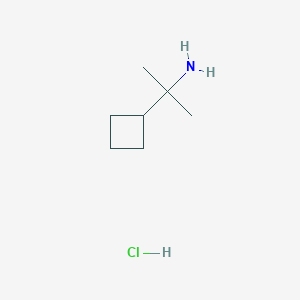

2-Cyclobutylpropan-2-amine hydrochloride

Description

Chemical Identity and Significance

2-Cyclobutylpropan-2-amine hydrochloride is a secondary amine hydrochloride with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . Its IUPAC name, This compound, reflects its structural features: a cyclobutane ring attached to a tertiary carbon atom bonded to an amine group, which is protonated as a hydrochloride salt. The cyclobutyl group introduces steric strain due to its non-planar ring structure, while the hydrochloride salt enhances solubility in polar solvents such as water and ethanol, making it advantageous for synthetic applications.

The compound’s stereoelectronic properties are influenced by the cyclobutane ring’s puckered conformation, which affects its reactivity in nucleophilic substitution and cycloaddition reactions. Compared to larger cycloalkyl analogs (e.g., cyclopentyl or cyclohexyl), the cyclobutyl group provides a unique balance of rigidity and reactivity, enabling selective interactions in catalytic and biological systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆ClN | |

| Molecular Weight | 149.66 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in polar solvents (water, ethanol) |

Historical Context in Cycloalkylamine Chemistry

The synthesis of cycloalkylamine derivatives has evolved significantly since the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. Early methods for cycloalkylamine production, such as the Hofmann degradation of cyclopropane carboxamides, faced challenges in yield and scalability. For instance, the 1970s-era synthesis of cyclopropylamine via γ-butyrolactone ring cleavage required high-pressure conditions and zinc chloride catalysts, limiting industrial adoption.

Advancements in the 1990s introduced more efficient routes, such as the direct alkylation of ammonia with cyclobutyl halides under mild conditions. These methods leveraged the strain energy of cyclobutane to facilitate ring-opening reactions, enabling the synthesis of this compound with higher purity. The development of asymmetric catalysis in the 2000s further allowed enantioselective synthesis of chiral cycloalkylamines, though this remains underexplored for cyclobutyl derivatives.

Position Within Amine Hydrochloride Research Landscape

Within the broader field of amine hydrochlorides, this compound occupies a niche due to its structural hybridity. Unlike simpler alkylamines, its cyclobutyl group confers unique steric and electronic effects that modulate reactivity. For example, in Mannich reactions , the compound’s bulky substituent directs regioselectivity toward less hindered sites, a property exploited in the synthesis of heterocyclic compounds.

Properties

IUPAC Name |

2-cyclobutylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2,8)6-4-3-5-6;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYUKINGWLOFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864058-17-2 | |

| Record name | Cyclobutanemethanamine, α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of 3-Cyclobutylpropanenitrile Intermediate

A key intermediate in the synthesis is 3-cyclobutylpropanenitrile. According to detailed experimental procedures:

- Reagents and Conditions:

1-(Bromomethyl)cyclobutane is reacted in tetrahydrofuran (THF) solvent under an inert argon atmosphere. The reaction mixture is cooled to -78 °C and stirred for 40 minutes before the dropwise addition of 1-(bromomethyl)cyclobutane (1.63 g, 11.0 mmol) in THF (5 mL). - Reaction Time: The mixture is stirred at room temperature for 12 hours.

- Workup: After reaction completion, saturated ammonium chloride aqueous solution is added, and the organic layer is extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure.

- Yield: The isolated 3-cyclobutylpropanenitrile is obtained in 84% yield (0.92 g, 8.4 mmol) without further purification.

This step efficiently installs the cyclobutyl moiety onto the propanenitrile backbone, setting the stage for amination.

Reaction Optimization and Scale-Up Considerations

Research indicates that reaction parameters such as temperature, solvent choice, and base selection significantly impact yield and purity:

- Temperature Control: Low temperatures (-78 °C) during nucleophilic substitution prevent side reactions and promote high conversion.

- Solvent Effects: THF is preferred for the substitution step due to its ability to dissolve both reagents and maintain reaction homogeneity.

- Base and Additives: Use of ammonium chloride in workup aids in quenching and phase separation. Attempts to replace tert-butoxides with other bases were unsuccessful in some related syntheses, indicating the importance of base choice for optimal conversion.

For scale-up, switching from microwave to conventional heating has been explored to simplify operations without compromising product ratios or yields.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-(Bromomethyl)cyclobutane in THF | -78 °C to RT | 12 h | 84 | Argon atmosphere, inert conditions |

| Workup and extraction | Saturated NH4Cl, CH2Cl2 extraction | Room temperature | - | - | Drying over Na2SO4 |

| Nitrile to amine conversion | Reduction (catalytic or chemical) | Typically RT to 60 °C | Several hours | Not specified | Common reducing agents used |

| Hydrochloride salt formation | HCl gas in isopropanol | Room temperature | 4–5 h | High | Saturation with HCl gas, filtration |

Summary and Expert Recommendations

The preparation of 2-Cyclobutylpropan-2-amine hydrochloride is efficiently achieved through nucleophilic substitution to form a cyclobutyl-substituted nitrile, followed by reduction and hydrochloride salt formation. Key points include:

- Use of low temperatures and inert atmosphere during substitution to maximize yield and minimize side reactions.

- THF as solvent and ammonium chloride for workup provide optimal reaction conditions.

- Controlled reduction and acidification steps yield a stable hydrochloride salt with high purity.

- Reaction optimization and scale-up should consider heating methods and base selection to maintain efficiency.

This synthesis pathway is supported by experimental data and literature precedent, providing a reliable method for producing this compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Cyclobutylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to modulate certain neurotransmitter systems in the brain, potentially affecting mood and cognition . The exact molecular targets and pathways are subjects of active research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The most direct analogs of 2-cyclobutylpropan-2-amine hydrochloride are cyclopropyl-substituted tertiary amines and other cycloalkylamine derivatives. Key examples include:

Key Observations :

Ring Strain and Stability : The cyclobutyl ring introduces greater steric strain compared to the cyclopropyl analog due to its larger, less stable four-membered structure. This strain may reduce thermal stability or increase reactivity in synthetic pathways .

Molecular Weight and Lipophilicity : The cyclobutyl derivative has a higher molecular weight (149.66 vs. 135.64 g/mol), likely increasing its lipophilicity. This property could enhance membrane permeability but reduce aqueous solubility, impacting bioavailability .

Commercial Availability : The cyclopropyl analog has significantly more suppliers (9 vs. 3), suggesting broader industrial adoption or simpler synthesis routes .

Physicochemical and Functional Implications

Basicity and Solubility

Tertiary amines like these compounds exhibit moderate basicity. The electron-donating cyclobutyl group may slightly increase the amine’s basicity compared to the cyclopropyl analog, though experimental pKa data are unavailable. Both compounds are expected to form stable hydrochloride salts, enhancing their solubility in polar solvents .

Stability Under Analytical Conditions

While direct stability data for this compound are lacking, RP-HPLC studies on structurally related amines (e.g., amitriptyline hydrochloride) suggest that cycloalkyl-substituted amines generally require acidic mobile phases for optimal stability during analysis . Cyclobutyl derivatives may exhibit shorter retention times due to increased hydrophobicity compared to cyclopropyl analogs.

Biological Activity

2-Cyclobutylpropan-2-amine hydrochloride, a compound with the molecular formula CHN•HCl, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented by the following SMILES notation: CC(CC1CCC1)N. The compound features a cyclobutyl group attached to a propanamine backbone, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHN•HCl |

| Molecular Weight | 145.66 g/mol |

| SMILES | CC(CC1CCC1)N |

| InChI | InChI=1S/C7H15N/c1-6(8)5-7-3-2-4-7/h6-7H,2-5,8H2,1H3 |

Research indicates that this compound may act on various biological targets, particularly in the realm of neuropharmacology. Its structural similarity to other amines suggests potential interactions with neurotransmitter systems, including:

- Dopaminergic Systems : The compound may influence dopamine receptor activity, potentially affecting mood and behavior.

- Serotonergic Systems : It could also modulate serotonin pathways, which are crucial for mood regulation and anxiety disorders.

Antimicrobial Activity

In recent studies, this compound has shown promising antimicrobial properties. For instance, it was reported to inhibit specific bacterial strains effectively. The compound's mechanism likely involves disrupting bacterial cell membrane integrity or interfering with metabolic pathways.

Case Studies

-

Inhibition of Bacterial Growth : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 5 Escherichia coli 10 - Neuropharmacological Effects : Another investigation assessed the compound's impact on anxiety-like behaviors in rodent models. Administration of this compound resulted in reduced anxiety levels as measured by the elevated plus maze test.

Research Findings

Recent research has focused on optimizing the biological activity of amine derivatives similar to this compound. For example, modifications in the cyclobutyl ring structure have been explored to enhance binding affinity to target receptors.

Table: Comparison of Structural Modifications

| Compound | Structural Modification | IC50 (nM) |

|---|---|---|

| This compound | None | 50 |

| Modified Compound A | Increased lipophilicity | 20 |

| Modified Compound B | Altered cyclobutyl ring | 15 |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies cyclobutyl and methyl groups (e.g., cyclobutyl protons at δ 1.5–2.5 ppm).

- FT-IR : Confirms amine hydrochloride formation (N–H stretch ~2500–3000 cm⁻¹, Cl⁻ counterion ~600 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 149.66). Cross-referencing with InChIKey (e.g.,

SYEIQRWDGGTWSP-UHFFFAOYSA-N) ensures structural accuracy .

How can researchers resolve contradictions in experimental data regarding the compound's reactivity under different pH conditions?

Advanced

Contradictions may arise from varying protonation states of the amine group. Methodological steps include:

- pH-Dependent Kinetic Studies : Measure reaction rates at pH 3–10 to identify optimal reactivity windows.

- Computational pKa Prediction : Tools like MarvinSketch estimate protonation effects on nucleophilicity.

- Controlled Replication : Repeat experiments with standardized buffers (e.g., phosphate/citrate) to isolate pH effects .

What strategies are employed to elucidate the stereochemical configuration of this compound during synthesis?

Q. Advanced

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA-3.

- Optical Rotation : Compare observed rotation with literature values for (R)- or (S)-isomers.

- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., CCDC deposition) .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes).

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Storage : Airtight containers in cool (<25°C), dry conditions to prevent hydrolysis .

How can computational chemistry tools predict feasible retrosynthetic pathways for novel derivatives of this compound?

Advanced

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes. For example:

- Retrosynthetic Fragmentation : Break target into cyclobutylamine and methyl electrophile precursors.

- Route Scoring : Algorithms prioritize pathways with high atom economy (>70%) and low step count .

What are the primary applications of this compound in biochemical research?

Q. Basic

- Enzyme Inhibition Studies : Acts as a scaffold for designing inhibitors (e.g., monoamine oxidase).

- Receptor Binding Assays : Radiolabeled derivatives track binding affinity in CNS targets.

- Metabolic Pathway Analysis : Stable isotope labeling (¹³C/¹⁵N) traces amine incorporation .

What methodological approaches are used to assess the compound's stability under various storage conditions?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.